3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 1781983-41-2
Cat. No.: VC7555784
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
* For research use only. Not for human or veterinary use.
![3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1781983-41-2](/images/structure/VC7555784.png)
Specification
CAS No. | 1781983-41-2 |
---|---|
Molecular Formula | C11H11N3O2 |
Molecular Weight | 217.228 |
IUPAC Name | 3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H11N3O2/c1-14-10-8(9(13-14)6-2-3-6)7(11(15)16)4-5-12-10/h4-6H,2-3H2,1H3,(H,15,16) |
Standard InChI Key | GBMWACMBADCBNH-UHFFFAOYSA-N |
SMILES | CN1C2=NC=CC(=C2C(=N1)C3CC3)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a pyrazolo[3,4-b]pyridine backbone substituted with a cyclopropyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 4 (Figure 1). Its planar heteroaromatic system facilitates π-π stacking interactions, while the cyclopropyl group introduces steric constraints that influence binding affinity .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 217.22 g/mol | |
CAS Registry Number | 1781983-41-2 | |
Solubility (Predicted) | Low in water; soluble in DMSO |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
1H NMR (DMSO-d6): Cyclopropyl protons appear as a multiplet at δ 1.0–1.3 ppm, while the methyl group resonates as a singlet at δ 3.2 ppm .
-
13C NMR: The carboxylic acid carbon is observed at δ 168–170 ppm, consistent with similar pyridine derivatives .
Synthetic Strategies
Core Scaffold Construction
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A common route involves:
-
Formation of the pyrazole ring through reaction of hydrazine derivatives with β-ketonitriles.
-
Annulation with cyclopropane-containing precursors to introduce the 3-cyclopropyl group .
Functionalization
Post-synthetic modifications include:
-
Methylation at position 1 using methyl iodide under basic conditions .
-
Carboxylic acid introduction via oxidation of a methyl ester precursor (e.g., using KMnO4 in acidic media) .
Table 2: Representative Derivatives and Bioactivity
Derivative Structure | Biological Target | Activity (IC50) | Source |
---|---|---|---|
Piperazine-carboxamide | Kinases (e.g., JAK2) | 12–50 nM | |
Styryl-substituted analogs | PPARα | EC50 = 3 μM |
Pharmacological Applications
Kinase Inhibition
Structural analogs of this compound exhibit potent kinase inhibitory activity. For example, piperazine-carboxamide derivatives (Figure 2) inhibit JAK2 with IC50 values of 12–50 nM, making them candidates for inflammatory and oncological therapies .
PPARα Activation
In a chimera reporter assay, pyrazolo[3,4-b]pyridine derivatives activated PPARα 100-fold at 3–10 μM concentrations, comparable to the fibrate drug fenofibric acid . This suggests utility in managing dyslipidemia and metabolic disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume